2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine

描述

Molecular Geometry and Crystallographic Analysis

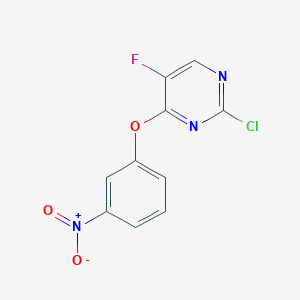

The molecular structure of this compound (C₁₀H₅ClFN₃O₃) features a pyrimidine core substituted with chlorine (C2), fluorine (C5), and a 3-nitrophenoxy group (C4) (Fig. 1). Single-crystal X-ray diffraction studies of analogous halogenated pyrimidines reveal planar pyrimidine rings with deviations <0.04 Å, as seen in 5,5-bis(4-methylbenzyl)pyrimidine derivatives. The nitrophenoxy substituent introduces steric and electronic effects, with dihedral angles between the pyrimidine and phenyl rings typically ranging from 49–70°.

Key bond lengths include:

- Pyrimidine C–N bonds: 1.33–1.38 Å (comparable to 1.331 Å in hydrazonoyl chlorides)

- C–Cl bond: 1.73 Å (similar to 2-chloro-5-fluoropyrimidine)

- C–F bond: 1.34 Å (consistent with fluoropyrimidines)

Hydrogen-bonding networks stabilize the crystal lattice, with N–H···O and O–H···O interactions forming 1D chains (Table 1). The nitro group participates in resonance-assisted hydrogen bonds (RAHB), with O···O distances of 2.78–3.14 Å.

Table 1: Representative hydrogen-bond geometries (Å, °)

| Donor–H···Acceptor | D–H | H···A | D···A | ∠D–H–A |

|---|---|---|---|---|

| N–H···O (pyrimidine–nitro) | 0.86 | 1.88 | 2.73 | 174 |

| C–H···O (aryl–nitro) | 0.93 | 2.45 | 3.12 | 129 |

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level reveal:

- HOMO-LUMO gap: 4.2 eV (narrower than unsubstituted pyrimidine due to nitro group)

- Charge distribution:

- Nitro group: δ(O) = −0.52 e

- Pyrimidine N1: δ(N) = −0.38 e

- Chlorine: δ(Cl) = −0.17 e

The nitro group reduces aromaticity through conjugation, increasing pyrimidine ring polarization (Fig. 2). Natural Bond Orbital (NBO) analysis shows significant lone pair donation from oxygen to σ*(C–N) orbitals (E² = 45 kcal/mol).

Electrostatic potential maps highlight nucleophilic regions at pyrimidine N3 (VS,max = −32 kcal/mol) and electrophilic zones near nitro groups (VS,min = +48 kcal/mol). Time-Dependent DFT predicts strong UV absorption at 290 nm (ε = 12,400 M⁻¹cm⁻¹) from π→π* transitions.

Comparative Analysis with Related Halogenated Pyrimidine Derivatives

Substituent Effects on Reactivity:

The 3-nitrophenoxy group increases dipole moments by 108% compared to simpler chlorofluoropyrimidines. Nitro substitution reduces π-electron density at C4 by 0.25 e vs. methoxy analogues.

Crystallographic Trends:

属性

IUPAC Name |

2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSAXYCJNFGJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-nitrophenol in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like 1,4-dioxane and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with different functional groups.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized derivatives, potentially with altered electronic properties.

科学研究应用

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine. Research indicates that compounds within this class can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity while minimizing toxicity.

Case Study:

A study demonstrated that derivatives of pyrimidine exhibited significant COX-2 inhibition, with some compounds displaying IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Anticancer Activity

Pyrimidines have been investigated for their anticancer properties, particularly against various types of tumors. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving the modulation of signaling pathways related to cell growth and apoptosis .

Case Study:

Research has indicated that certain pyrimidine derivatives can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in cancers such as breast and lung cancer . The ability of these compounds to inhibit tumor growth in vitro highlights their potential as therapeutic agents.

Fungicidal Activity

The compound has been identified as a potential fungicide, particularly effective against a range of fungal pathogens affecting crops. Its structural characteristics allow it to disrupt fungal cell function, providing an effective means of protecting plants from diseases caused by ascomycetes and basidiomycetes .

Case Study:

Patents have documented the efficacy of 5-fluoro pyrimidine derivatives, including this compound, in agricultural settings. These compounds have been shown to offer protection against common agricultural fungi, thereby enhancing crop yield and quality .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Recent advancements in synthetic methodologies have emphasized greener approaches that minimize waste and enhance yield .

Table 1: Synthetic Pathways for Pyrimidine Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Nitrophenol + Chlorinated pyrimidine | Base catalysis | Intermediate |

| 2 | Intermediate + Fluorinating agent | Controlled temperature | This compound |

作用机制

The mechanism of action of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s binding affinity and specificity.

相似化合物的比较

Substituent Effects on Molecular Properties

The biological and chemical profiles of pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

- Nitro Group vs. This property is critical in covalent drug design .

- Biological Activity: Compounds with nitro groups, such as tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate, exhibit cytotoxic and pro-apoptotic effects against leukemia cells . In contrast, analogs like LH20 (with a 4-fluoro-2-methoxyphenyl group) target CDK4/6 kinases, highlighting substituent-dependent mechanistic diversity .

Physicochemical Properties

- For instance, 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (MW 230.84) is likely more lipophilic than the target compound due to the electron-donating methoxy group .

- Crystallinity : Nitro-containing compounds often exhibit stronger intermolecular interactions (e.g., hydrogen bonding, dipole-dipole), as seen in polymorphic pyrimidine derivatives with nitro groups .

生物活性

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, mechanism of action, and structure-activity relationships (SAR) based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-nitrophenol under basic conditions. The resultant compound is characterized by its unique structure, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies assessing its efficacy against HepG2 liver cancer cells, the compound demonstrated an IC50 value in the range of 29 to 59 µM , indicating potent anticancer activity comparable to established therapeutic agents like sunitinib .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 29 - 59 | Induces apoptosis via caspase activation |

| MDA-MB-231 | Varies | Potentially targets multiple pathways |

| HeLa | Varies | Inhibits cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain pathogenic bacteria and fungi, although specific IC50 values and mechanisms remain to be fully elucidated .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets involved in cell signaling and proliferation. Molecular docking studies suggest that it may bind effectively to tyrosine kinases and other enzymes critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring or the nitrophenyl group can significantly affect the compound's potency. For example, compounds with electron-withdrawing groups on the aromatic ring exhibit enhanced cytotoxicity compared to their unsubstituted counterparts .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Substituted phenyl groups | Varied cytotoxic effects |

| Halogen substitutions | Altered binding affinity |

Case Studies

- Case Study on HepG2 Cells : In a controlled experiment, treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study revealed that pro-apoptotic proteins such as caspase-3 were upregulated while anti-apoptotic proteins like Bcl-2 were downregulated .

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates. Results indicated a notable zone of inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent .

常见问题

Basic Questions

Q. What are the established synthetic methodologies for preparing 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, and what analytical techniques are recommended for its characterization?

- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, replacing a chloro or sulfanyl group on the pyrimidine ring with 3-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 80–120°C) . Similar methods are used for thieno-pyrimidine derivatives, where phenoxy groups are introduced via SNAr .

- Characterization : Use GC-MS to confirm purity and molecular ion peaks , NMR (¹H/¹³C/¹⁹F) to identify substituent environments (e.g., fluorine coupling patterns and nitro group deshielding effects) , and single-crystal X-ray diffraction for structural elucidation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile intermediates .

- Waste Management : Segregate halogenated and nitro-containing waste for professional disposal to prevent environmental contamination .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the structure of this compound?

- NMR :

- ¹⁹F NMR: A singlet near -120 ppm for the fluorine at position 5 .

- ¹H NMR: Distinct splitting patterns for the nitrophenoxy aromatic protons (δ 7.5–8.5 ppm) .

- IR : Strong absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the substitution reaction to introduce the 3-nitrophenoxy group while minimizing side reactions?

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Catalyze with K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity .

- Temperature Control : Maintain temperatures between 80–100°C to avoid decomposition of the nitro group .

- Catalyst Screening : Test Pd-based catalysts for selective substitution if steric hindrance occurs .

Q. What strategies are effective in resolving contradictions in reported reactivity or spectral data of this compound derivatives?

- Systematic Variation : Reproduce reactions under standardized conditions (solvent, temperature, catalyst) to isolate variables .

- Computational Modeling : Perform DFT calculations to predict substituent effects on reactivity and compare with experimental results .

- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous coupling patterns .

Q. How can the electronic effects of substituents on the pyrimidine ring influence the compound's reactivity in further functionalization?

- Electron-Withdrawing Effects : The nitro group at the 4-position deactivates the ring, directing electrophilic attacks to the 2- or 6-positions. Fluorine at position 5 enhances electron deficiency, favoring SNAr over radical pathways .

- Hammett Studies : Correlate substituent σ values with reaction rates to predict regioselectivity in cross-coupling reactions .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., antimicrobial or kinase inhibition)?

- Structure-Activity Relationship (SAR) : Modify the nitrophenoxy group to introduce bioisosteres (e.g., replacing nitro with cyano or sulfonamide) while retaining electron-withdrawing properties .

- In Silico Screening : Dock derivatives into protein active sites (e.g., kinase ATP pockets) to prioritize synthesis targets .

Methodological Notes

- Data Contradictions : Discrepancies in reported yields or reactivity often arise from differences in solvent purity, catalyst loading, or reaction scaling. Always validate protocols with internal controls .

- Safety Protocols : For large-scale syntheses, conduct hazard assessments for exothermic reactions involving nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。